molecular formula C14H20ClN3O B15112302 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B15112302
M. Wt: 281.78 g/mol
InChI Key: YIQZBMXJDDZPDJ-UHFFFAOYSA-N
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Description

3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is a compound that features a phenol group linked to a pyrazole moiety through an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by functional group transformations to introduce the aminomethyl linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the pyrazole moiety can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Aminopyrazol-4-yl)phenol
  • 1-(4-Hydroxyphenyl)-3-methyl-1H-pyrazole
  • 4-(3-Methyl-1H-pyrazol-4-yl)phenol

Uniqueness

3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group on the pyrazole ring and the aminomethyl linkage to the phenol ring are key features that differentiate it from similar compounds .

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

3-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-10(2)17-9-14(11(3)16-17)15-8-12-5-4-6-13(18)7-12;/h4-7,9-10,15,18H,8H2,1-3H3;1H

InChI Key

YIQZBMXJDDZPDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(C)C.Cl

Origin of Product

United States

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